Acutumine e alcaloides relacionados

Acutumine and its related alkaloids are a group of natural products derived from various plants, particularly within the genus Acacia. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Acutumine is characterized by its unique chemical structure featuring a tricyclic framework with functional groups that contribute to its pharmacological potential.

Structurally, acutumine consists of a central benzene ring fused to two additional rings, with substituents such as hydroxyl and methoxyl groups. This molecular architecture allows for specific interactions at multiple targets in the human body, making it valuable for research into novel therapeutic approaches. Furthermore, due to their structural diversity and biological activities, these alkaloids are of great interest in pharmaceutical development, offering promising leads for drug discovery.

The isolation and purification of acutumine from natural sources require sophisticated techniques, including chromatographic methods and spectroscopic analysis. Their application in modern medicine could potentially lead to the development of new medications with enhanced efficacy and reduced side effects compared to traditional treatments.

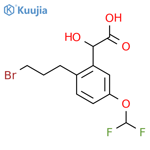

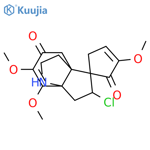

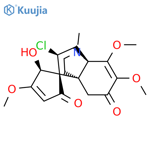

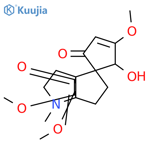

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

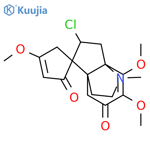

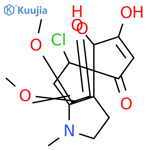

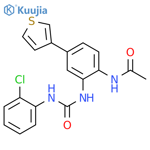

|

Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,9'-chloro-2',3'-dihydro-3,6',7'-trimethoxy- (9CI) | 121254-99-7 | C18H22ClNO5 |

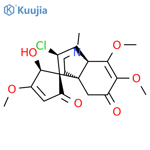

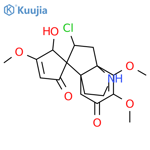

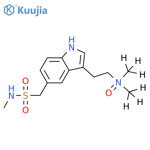

|

acutumine | 17088-50-5 | C19H24ClNO6 |

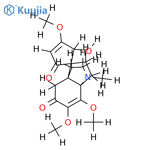

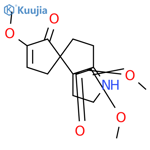

|

Acutumine; Dechloro | 219794-33-9 | C19H25NO6 |

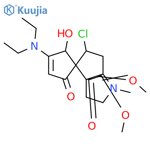

|

Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione, 9'-chloro-2',3'-dihydro-4,6',7'-trimethoxy-1'-methyl-, (1R,3'aS,7'aS,9'S)- | 23512-32-5 | C19H24ClNO5 |

|

acutumine | 637770-97-9 | C19H24NO6Cl |

|

1-epidechloroacutumine | 873078-37-6 | C19H25NO6 |

|

Hypserpanine A | 956580-74-8 | C22H31ClN2O5 |

|

Acutumine; O10-De-Me | 1206814-01-8 | C18H22ClNO6 |

|

Acutumine; 11-Epimer, N-de-Me | 345640-99-5 | C18H22ClNO6 |

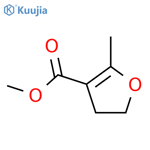

|

Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,2',3'-dihydro-3,6',7'-trimethoxy- (9CI) | 121255-00-3 | C18H23NO5 |

Literatura Relacionada

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

Fornecedores recomendados

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

Sumatriptan-d6 N-Oxide Cas No: 1346599-50-5

Sumatriptan-d6 N-Oxide Cas No: 1346599-50-5 -

-